1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide, also known by its systematic name, is a compound that belongs to the class of pyrazole derivatives. It features a complex structure that includes a pyrazole ring, a tetrazole moiety, and a carboxamide functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
The compound can be sourced from various chemical suppliers and research institutions. It has been referenced in several chemical databases and publications, indicating its relevance in ongoing research.
This compound is classified as a pyrazole derivative and specifically falls under the category of carboxamides. Its structure suggests potential applications in pharmacology, particularly in the development of therapeutics targeting various diseases.
The synthesis of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors such as propan-2-amine with tetrazole derivatives and phenyl-substituted pyrazoles.
The synthetic route may involve:
The molecular structure of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide can be represented using various notations:
InChI=1S/C12H15N5O/c1-8(2)15-12(17)11-6-4-10(5-7-11)14-16-18(11)13/h4-7H,8H2,1-3H3,(H,15,17)
CC(C)N1C(=NN=N1)C2=CC=CC=C2N(C(=O)C(N)=O)
The molecular formula is , with a molecular weight of approximately 245.28 g/mol. The compound exhibits specific stereochemistry due to the presence of multiple chiral centers.
This compound can undergo various chemical reactions typical for pyrazole derivatives:
The mechanism of action for 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may act as an antagonist or modulator in specific biochemical pathways. Further pharmacological studies are necessary to clarify its mechanism and efficacy.
The compound exhibits typical physical properties for organic molecules:
Key chemical properties include:
This compound has potential applications in:
Research continues to explore its biological activities and potential therapeutic applications across different fields including oncology and infectious diseases.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: